(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16368457
Molecular Formula: C19H14N4OS
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N4OS |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C19H14N4OS/c1-13-4-6-14(7-5-13)8-9-17-21-19-23(22-17)18(24)16(25-19)11-15-3-2-10-20-12-15/h2-12H,1H3/b9-8+,16-11- |
| Standard InChI Key | PJPNFQVMQKGUIF-UVBRKHIMSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2 |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, (5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene) thiazolo[3,2-b] triazol-6(5H)-one, reflects its polycyclic architecture. Key features include:
-
A thiazolo[3,2-b] triazol-6(5H)-one core, a fused bicyclic system comprising thiazole and triazole rings .
-
A (4-methylphenyl)ethenyl substituent at position 2, introducing aromatic and conjugated alkene functionalities .
-
A pyridin-3-ylmethylidene group at position 5, contributing a planar, electron-deficient pyridine moiety .
The molecular formula is inferred as C₂₁H₁₆N₄OS based on structural analogs , with a molecular weight of 380.45 g/mol.
Spectral Characterization
While direct spectral data for this compound are unavailable, related thiazolo-triazoles exhibit characteristic signatures:
-
IR Spectroscopy: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretching of the triazolone ring) and 3,100–3,300 cm⁻¹ (aromatic C-H stretches) .
-
¹H NMR: Distinct signals for vinyl protons (δ 6.8–7.5 ppm, J = 16 Hz), pyridyl hydrogens (δ 8.2–8.9 ppm), and methyl groups (δ 2.3–2.5 ppm) .
-
MS: Parent ion peaks at m/z 380–385 [M+H]⁺, with fragmentation patterns indicative of triazole ring cleavage .
Synthesis and Structural Optimization
Synthetic Pathways
The compound’s synthesis likely follows established protocols for thiazolo-triazole derivatives (Figure 1) :
Step 1: Formation of the Thiazolo-Triazole Core
-
Condensation of 5-mercapto-1,2,4-triazole with α-halogenated ketones (e.g., phenacyl bromides) under acidic conditions .
-
Cyclization via H₂SO₄-mediated intramolecular dehydrative coupling .
The target compound’s pyridinylmethylidene group may enhance bioavailability via π-π stacking with cellular targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume